molecular formula C21H14N4O4S B6117232 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide CAS No. 428497-02-3

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide

Cat. No.: B6117232
CAS No.: 428497-02-3
M. Wt: 418.4 g/mol
InChI Key: MSLZWIRZLKRDPR-UHFFFAOYSA-N
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Description

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide, commonly known as BN82002, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of BN82002 is not fully understood. However, it has been shown to modulate the activity of a number of key enzymes and signaling pathways that are involved in inflammation and cell death. This includes the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
BN82002 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. It has also been shown to protect against oxidative stress and to promote the survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using BN82002 in lab experiments is that it has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are a number of potential future directions for research on BN82002. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases, such as multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and limitations of its use.

Synthesis Methods

The synthesis of BN82002 involves a multi-step process that begins with the reaction of 2-aminophenol and 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)benzoxazole. This intermediate is then reacted with 3-aminobenzenethiol to form the desired compound, BN82002.

Scientific Research Applications

BN82002 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4S/c26-19(13-5-4-8-16(12-13)25(27)28)24-21(30)22-15-7-3-6-14(11-15)20-23-17-9-1-2-10-18(17)29-20/h1-12H,(H2,22,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLZWIRZLKRDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163731
Record name N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428497-02-3
Record name N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428497-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[3-(2-Benzoxazolyl)phenyl]amino]thioxomethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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